

Reactivity and stability of 1-(2-Bromoethoxy)-3-methoxybenzene

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Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-3-methoxybenzene

Cat. No.: B1271738

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An In-depth Technical Guide to **1-(2-Bromoethoxy)-3-methoxybenzene**: Reactivity, Stability, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromoethoxy)-3-methoxybenzene is a bifunctional organic molecule of interest in synthetic chemistry and drug discovery. As a versatile building block, its chemical behavior is governed by the interplay between a reactive primary alkyl bromide, a stable aryl ether linkage, and an activated aromatic ring. This guide provides a comprehensive overview of its chemical properties, stability considerations, and key reactive pathways. Detailed experimental protocols for its synthesis and potential transformations are presented, alongside structured data and graphical representations of its core chemical logic, to support its application in research and development.

Chemical Identity and Physical Properties

1-(2-Bromoethoxy)-3-methoxybenzene, also known as 3-(2-Bromoethoxy)anisole, is a substituted aromatic ether. Its structure features a methoxy group and a bromoethoxy group attached to a benzene ring at the 1 and 3 positions, respectively. This arrangement provides two distinct sites for chemical modification, making it a valuable intermediate for the synthesis of more complex molecules.^[1]

Table 1: Physicochemical and Identification Data

Property	Value	Reference(s)
IUPAC Name	1-(2-bromoethoxy)-3-methoxybenzene	[1]
Synonyms	3-(2-Bromoethoxy)anisole, 3-(2-bromoethoxy)-1-methoxybenzene	[1]
CAS Number	3245-45-2	[1] [2]
Molecular Formula	C ₉ H ₁₁ BrO ₂	[1] [2]
Molecular Weight	231.09 g/mol	[1] [2]
Appearance	Liquid (presumed)	[3]

| LogP | 2.88 | [\[3\]](#) |

Stability and Storage

The stability of **1-(2-Bromoethoxy)-3-methoxybenzene** is primarily influenced by its ether and alkyl halide functionalities.

- Aryl Ether Stability:** The aryl ether linkage is generally stable under neutral and basic conditions, contributing to the molecule's overall robustness.[\[4\]](#)[\[5\]](#) However, like other ethers, it is susceptible to cleavage by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Peroxide Formation:** A critical stability concern for all ethers is the potential for peroxide formation upon exposure to oxygen and light.[\[9\]](#) Over time, these peroxides can accumulate and become explosive upon shock or heating.[\[9\]](#)
- Alkyl Bromide Moiety:** The primary alkyl bromide is relatively stable but can undergo slow hydrolysis in the presence of water or dehydrohalogenation under basic conditions, particularly at elevated temperatures.

Recommended Storage: To ensure long-term stability, **1-(2-Bromoethoxy)-3-methoxybenzene** should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Reactivity and Synthetic Utility

The molecule's reactivity is characterized by three main domains: the bromoethoxy chain, the aromatic ring, and the ether bond.

Reactions at the Bromoethoxy Group

The primary alkyl bromide is an excellent electrophile for S_N2 reactions. This is the most versatile feature of the molecule for building larger structures.

- **Nucleophilic Substitution (S_N2):** It reacts readily with a wide range of nucleophiles (e.g., amines, azides, cyanides, thiolates, alkoxides) to displace the bromide and form a new carbon-nucleophile bond. This pathway is fundamental for its use as a synthetic building block.

Reactions on the Aromatic Ring

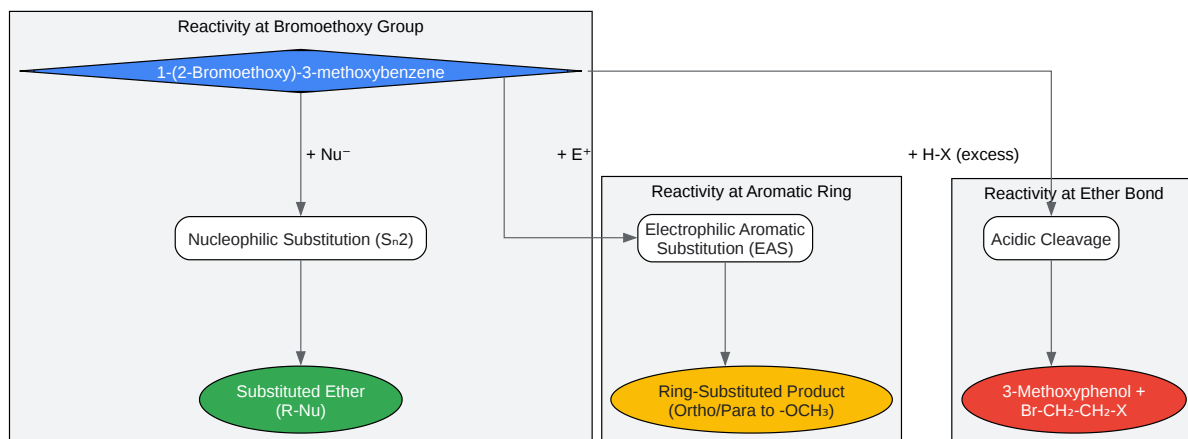
The methoxy group ($-OCH_3$) is an activating, ortho, para-directing group for electrophilic aromatic substitution.^{[10][11]} This means incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group (C2, C4, and C6).

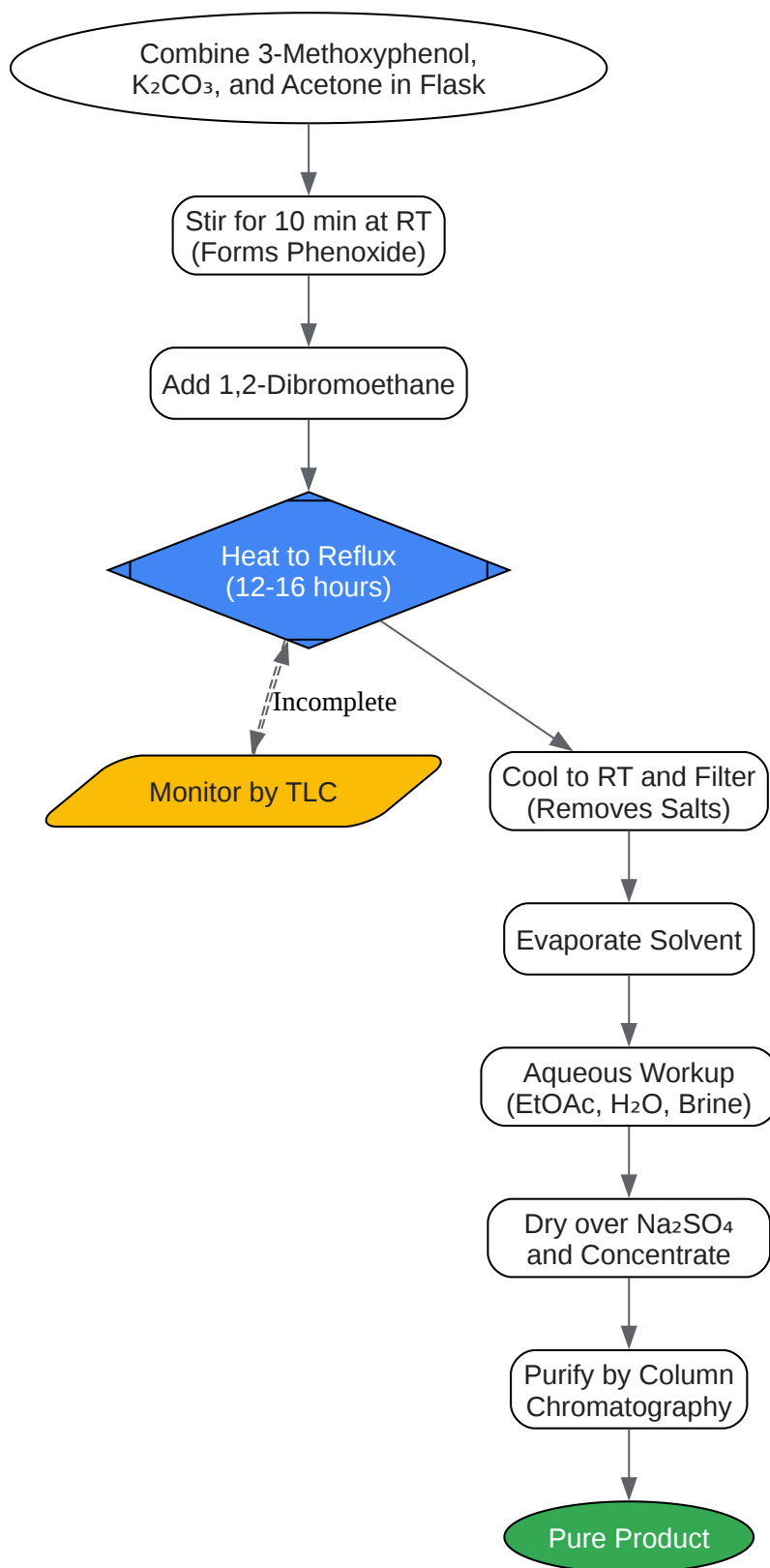
- **Electrophilic Aromatic Substitution:** Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation will yield predominantly ortho and para substituted products.^{[10][11]} The C4 (para) position is sterically favored over the C2 and C6 (ortho) positions.

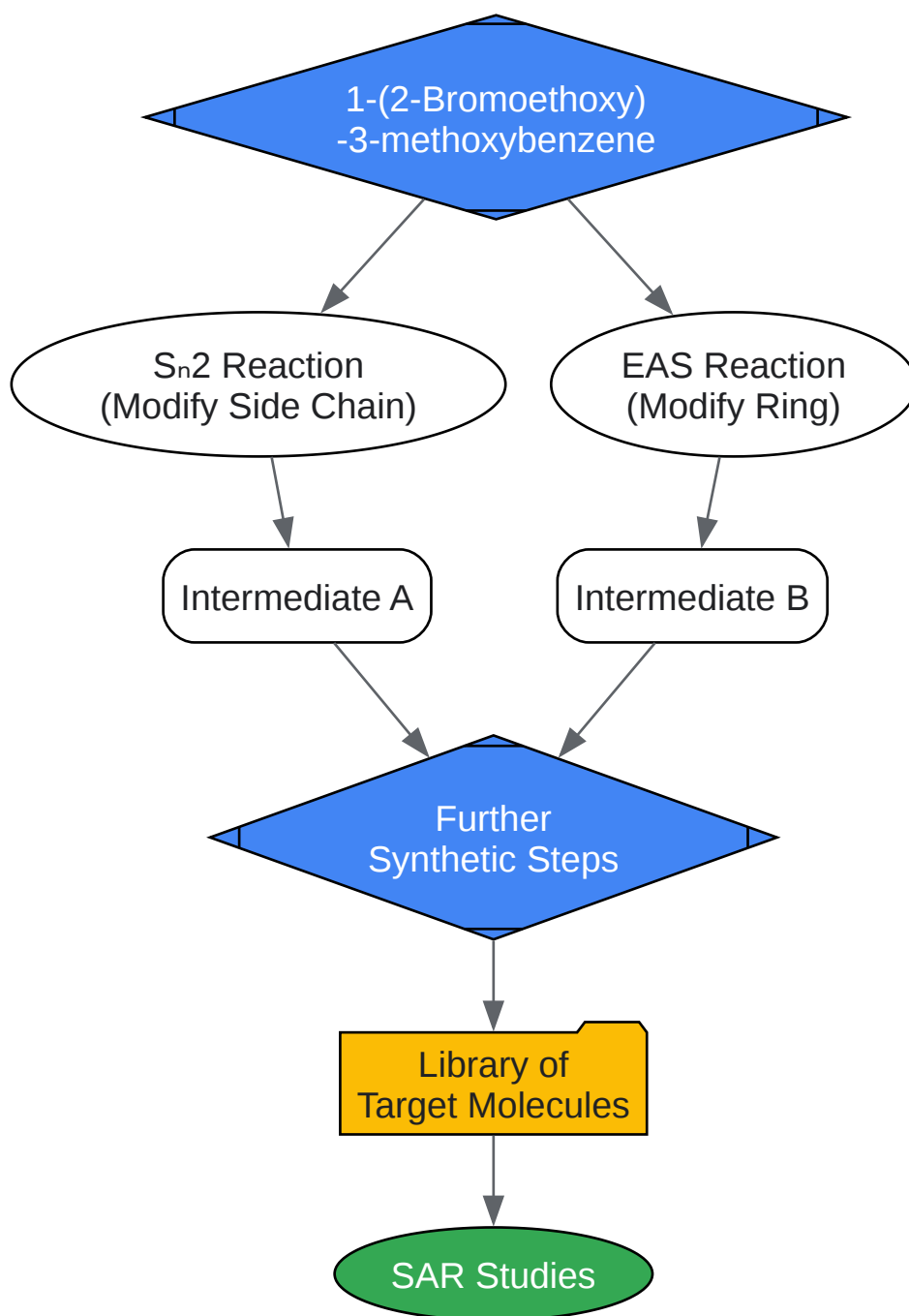
Cleavage of the Ether Linkage

The ether bonds are generally unreactive but can be cleaved under harsh, acidic conditions.^{[7][8][12]}

- **Acidic Cleavage:** Refluxing with strong acids like HBr or HI will break the C-O bonds. The aryl C-O bond is stronger; therefore, cleavage will occur at the alkyl C-O bond, yielding 3-methoxyphenol and a halogenated ethane derivative.^[6]







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